(S)-Carvedilol is the pharmacologically active enantiomer of carvedilol, a racemic mixture of (R)- and (S)-carvedilol. [, , , ] Carvedilol is a beta-adrenoceptor antagonist and vasodilator, used in the treatment of various cardiovascular conditions like hypertension and heart failure. [, , ] (S)-Carvedilol is the dominant enantiomer responsible for the β-blocking effects, with approximately 100 times greater potency than the (R)-enantiomer. [, , , ] Both enantiomers exhibit similar α1-adrenergic blocking activity. [, , ]
(S)-Carvedilol is derived from the racemic mixture of carvedilol, which consists of both (S) and (R) enantiomers. The (S)-enantiomer possesses more significant beta-blocking activity compared to its counterpart. It falls under the Biopharmaceutics Classification System (BCS) class II due to its low solubility and high permeability, which can affect its bioavailability when administered orally .
The synthesis of (S)-Carvedilol can be achieved through several methods, including:
The synthesis often requires careful control of reaction conditions, such as temperature and pH, to favor the formation of the (S)-enantiomer over the (R)-enantiomer. Advanced characterization techniques like X-ray diffraction and infrared spectroscopy are employed to confirm the structure and purity of synthesized compounds .
(S)-Carvedilol has a complex molecular structure characterized by a carbazole moiety, which contributes to its biological activity. The chemical formula is C_24H_26N_2O_4, with a molecular weight of approximately 394.48 g/mol.
(S)-Carvedilol undergoes various chemical reactions that contribute to its therapeutic effects:
The reactions typically involve multiple steps, including condensation, substitution, and dehydrochlorination processes that require precise control over reaction conditions to optimize yields and enantiomeric purity .
(S)-Carvedilol functions primarily by blocking beta-adrenergic receptors while also inhibiting alpha-1 receptors. This dual action leads to:
Clinical studies have demonstrated that (S)-Carvedilol effectively lowers systolic and diastolic blood pressure while improving left ventricular function in patients with heart failure.
Relevant analyses include differential scanning calorimetry and thermogravimetric analysis to assess thermal stability and degradation profiles .
(S)-Carvedilol is primarily used in clinical settings for:
Single-Crystal X-ray Diffraction (SCXRD):(S)-Carvedilol freebase crystallizes in monoclinic space group P2₁/c (Form II) with unit cell dimensions a=16.2 Å, b=8.5 Å, c=18.3 Å. The carbazole and oxypropanolamine moieties adopt a "U"-shaped conformation stabilized by intramolecular O-H···N hydrogen bonding (2.65 Å). Ethanol-solvated salts with dicarboxylic acids exhibit distinct packing:
Solid-State NMR Spectroscopy:¹³C CPMAS NMR confirms Form II identity (δC=156.5 ppm for carbazole-C4, δC=69.8 ppm for O-CH₂). Excipient compatibility studies show no chemical shift perturbations (>0.1 ppm), indicating absence of strong drug-excipient interactions in commercial tablets [7].
Absorption and Distribution:(S)-Carvedilol exhibits lower bioavailability (16.4%) than (R)-enantiomer (25.4%) after oral racemic dosing due to stereoselective first-pass metabolism. Plasma AUC ratios (R/S) range from 1.6–2.0 across doses, attributed to:
Metabolism and Excretion:Hepatic metabolism via CYP2D6 (hydroxylation) and CYP2C9 (O-desmethylation) shows enantioselectivity:
Table 2: Enantioselective Pharmacokinetic Parameters of Carvedilol
Parameter | (S)-Carvedilol | (R)-Carvedilol | Ratio (R/S) |
---|---|---|---|
Bioavailability (%) | 16.4 | 25.4 | 1.55 |
Vd (L/kg) | 1.8 | 1.2 | 0.67 |
t½ (h) | 7–11 | 5–9 | 0.75 |
CYP2D6 CLint (L/h) | 7.28 | 13.70 | 1.88 |
Formulation Influence:Controlled-release (CR) carvedilol delays Tmax for (S)-enantiomer by 3.5 hours but maintains equivalent 24-hour β-blockade to immediate-release (IR) formulations at steady state [4].
Adrenergic Receptor Interactions:(S)-carvedilol exhibits 200-fold greater affinity for β₁-adrenoceptors (Ki=0.08 nM) than (R)-carvedilol (Ki=15.4 nM), while both enantiomers show similar α₁-blockade (Ki(S)=0.8 nM; Ki(R)=1.1 nM). The (S)-enantiomer's β₂-affinity (Ki=0.4 nM) enables Gs-protein activation at 15% efficacy relative to isoproterenol, contradicting arrestin-biased signaling claims [1] [9] [10].
Molecular Basis of Selectivity:Docking simulations reveal:
Table 3: Enantioselective Receptor Binding Profiles
Receptor | (S)-Carvedilol Ki (nM) | (R)-Carvedilol Ki (nM) | Selectivity Ratio (S/R) |
---|---|---|---|
β₁-Adrenoceptor | 0.08 | 15.4 | 192.5 |
β₂-Adrenoceptor | 0.40 | 62.0 | 155.0 |
α₁-Adrenoceptor | 0.80 | 1.10 | 1.38 |
Functional Outcomes:
CAS No.: 25560-91-2
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3